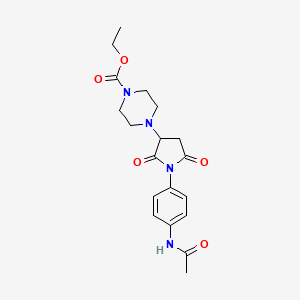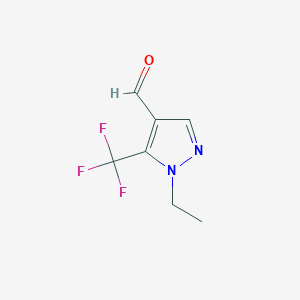
1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with a pyrazole core. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has an ethyl group (C2H5) attached to one of the carbon atoms and a trifluoromethyl group (CF3) attached to another carbon atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group (-CHO) is typically very reactive and can undergo a variety of reactions, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an aldehyde group could make it polar, and the trifluoromethyl group could influence its acidity .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Agents
A study conducted by Bhat et al. (2016) developed a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies for the inhibition of the E. coli MurB enzyme, suggesting their potential as good inhibitors (Bhat et al., 2016).
Synthesis of Pyrazolo[3,4-b]pyran Derivatives
Li et al. (2007) reported an efficient methodology for the preparation of ethyl (4S*,5R*)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran-5-carboxylate derivatives through one-pot, three-component reactions. This synthesis approach provided moderate to good yields under mild conditions, showcasing the versatility of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in synthesizing complex organic structures (Li et al., 2007).
Enzyme Inhibition Studies
El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material for synthesizing a novel series of compounds with potential as 5α-reductase and aromatase inhibitors. This research highlighted the compound's utility in developing inhibitors for these enzymes, which are therapeutic targets for conditions like prostate enlargement and estrogen-dependent cancers (El-Naggar et al., 2020).
Ultrasonic-Assisted Synthesis of Chalcones
Prasath et al. (2015) demonstrated the ultrasonic-assisted synthesis of new quinolinyl chalcones containing a pyrazole group. These compounds showed promising antimicrobial properties, with specific derivatives being the most potent against bacterial and fungal strains. This study illustrates the chemical versatility and potential biological relevance of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in synthesizing compounds with significant biological activities (Prasath et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-6(7(8,9)10)5(4-13)3-11-12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBNFDRVZYRQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

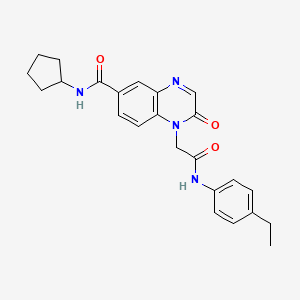
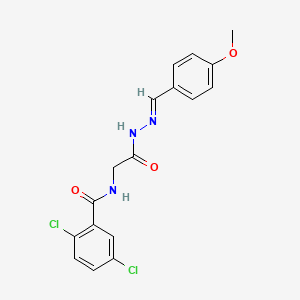

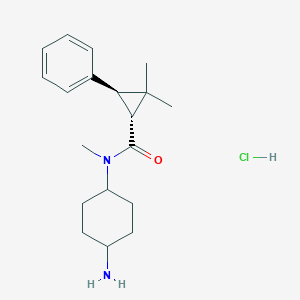
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)


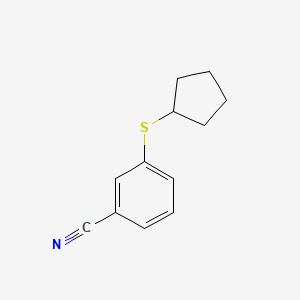
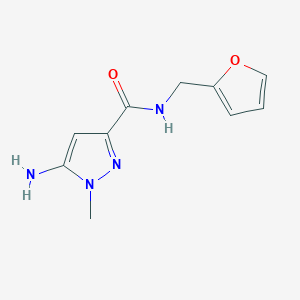
![N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2677854.png)
